Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
CAS No.: 868220-24-0
Cat. No.: VC5165436
Molecular Formula: C18H20FN5O3S
Molecular Weight: 405.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868220-24-0 |
|---|---|
| Molecular Formula | C18H20FN5O3S |
| Molecular Weight | 405.45 |
| IUPAC Name | ethyl 4-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H20FN5O3S/c1-2-27-18(26)23-9-7-22(8-10-23)14(12-3-5-13(19)6-4-12)15-16(25)24-17(28-15)20-11-21-24/h3-6,11,14,25H,2,7-10H2,1H3 |
| Standard InChI Key | NXTVQUKRJONFGD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O |
Introduction
Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound belonging to the piperazine derivative family. It features a thiazole and triazole moiety, which are known for their pharmacological significance. The compound's structure includes a fluorophenyl group, contributing to its potential biological activities.
Synthesis
The synthesis of Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate typically involves multi-step reactions. These steps may include the formation of the thiazolo-triazole core, followed by the introduction of the fluorophenyl group and the piperazine moiety. Specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and catalyst usage (e.g., bases or acids) are crucial for facilitating these reactions effectively.
Characterization Techniques
Characterization of the synthesized compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structural integrity. These techniques provide detailed information about the molecular structure and help in identifying any impurities or by-products formed during the synthesis process.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume